
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide, also known as BTCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCA is a thiochromenone derivative that has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Wirkmechanismus
The mechanism of action of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory genes. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can reduce oxidative stress and inflammation in cells and tissues, which can contribute to the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide. One area of research is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its biological activities. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which can inform its potential use as a therapeutic agent. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound, which can inform its dosing and administration in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound can be synthesized relatively easily and can be obtained in high yields. However, its potential toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on this compound, including the development of more potent and selective derivatives, elucidation of its mechanism of action, and determination of its safety and toxicity in vivo.
Synthesemethoden
The synthesis of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide involves the reaction of 6-bromo-2-chloroacetamide and 3,4-dihydro-2H-thiochromen-1,1-dioxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have cardioprotective effects and can reduce oxidative stress and inflammation in the heart.
Eigenschaften
IUPAC Name |
N-(6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO3S/c12-7-1-2-10-8(5-7)9(14-11(15)6-13)3-4-18(10,16)17/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXUIAMMKYYSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1NC(=O)CCl)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)
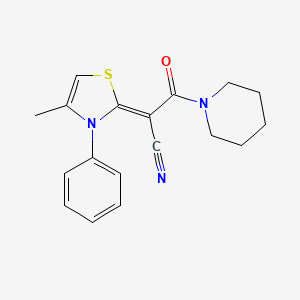
![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)
![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)
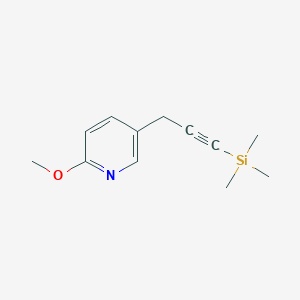
![3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine](/img/structure/B2823430.png)
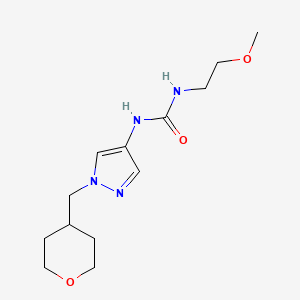
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
![(2,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2823434.png)
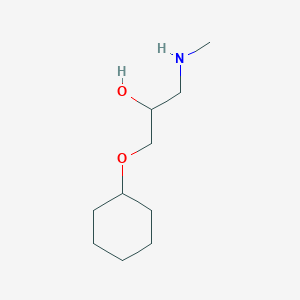
![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)
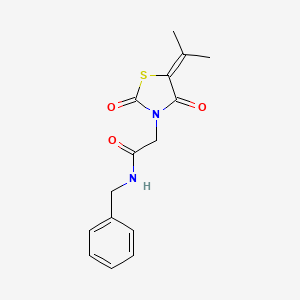
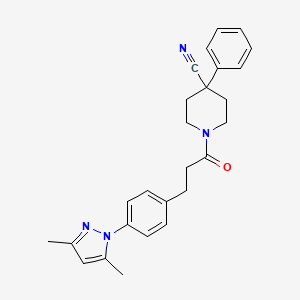
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)